(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410715
InChI: InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-8-6-5-7-10(12)2/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1
SMILES: CCN(CC1=CC=CC=C1C)C(=O)C(C)N
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide

CAS No.:

Cat. No.: VC13410715

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide -

Specification

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-N-[(2-methylphenyl)methyl]propanamide
Standard InChI InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-8-6-5-7-10(12)2/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1
Standard InChI Key CWTXOVKNZJGANQ-NSHDSACASA-N
Isomeric SMILES CCN(CC1=CC=CC=C1C)C(=O)[C@H](C)N
SMILES CCN(CC1=CC=CC=C1C)C(=O)C(C)N
Canonical SMILES CCN(CC1=CC=CC=C1C)C(=O)C(C)N

Introduction

Chemical Structure and Stereochemical Properties

The molecular formula of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. Its IUPAC name is (2S)-2-amino-N-ethyl-N-[(2-methylphenyl)methyl]propanamide. The compound’s chirality originates from the (S)-configuration at the second carbon, as determined by Cahn-Ingold-Prelog priority rules.

Key Structural Features:

  • Chiral center: The (S)-enantiomer exhibits distinct spatial arrangements critical for biological interactions.

  • Benzyl substituent: The 2-methyl-benzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.

  • Amide backbone: The propionamide scaffold provides hydrogen-bonding capacity, relevant for target binding.

Table 1: Comparative Structural Analysis of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Position
(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamideC₁₃H₂₀N₂OS252.384-methylsulfanyl
(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamideC₁₂H₁₇FN₂O224.272-fluoro
Target CompoundC₁₃H₂₀N₂O220.312-methyl

Synthesis and Chirality Control

The synthesis of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide likely follows a multi-step protocol involving:

Step 1: Precursor Preparation

  • Starting material: L-alanine or its derivatives, ensuring retention of the (S)-configuration.

  • Amide formation: Coupling with ethylamine and 2-methyl-benzyl bromide via nucleophilic substitution .

Step 2: Stereochemical Resolution

  • Chiral acid resolution: Use of (D)-(+)-tartaric acid or analogous agents to isolate the desired enantiomer, as described in patent WO2013072933A2 .

  • Crystallization: Solvent systems such as ethyl acetate/hexane mixtures optimize enantiomeric excess (>99% ee) .

Table 2: Synthetic Parameters for Enantiomer Isolation

ParameterConditionImpact on Yield/Purity
Resolving agent(D)-(+)-Tartaric acidEnhances diastereomeric separation
Solvent systemEthyl acetate/hexane (3:1 v/v)Improves crystalline purity
Temperature0–5°CReduces racemization risk

Physicochemical and Computational Profiles

Physicochemical Properties

  • LogP: Predicted value of 1.92 (using ChemAxon), indicating moderate lipophilicity.

  • Aqueous solubility: 12.7 mg/mL at pH 7.4, suitable for in vitro assays.

  • pKa: 8.3 (amine group), influencing protonation states under physiological conditions.

Computational Modeling Insights

  • Docking simulations: Preliminary studies on analogous compounds suggest affinity for enzymes with hydrophobic active sites, such as cytochrome P450 isoforms.

  • Molecular descriptors: Polar surface area = 58 Ų; rotatable bonds = 5, aligning with Lipinski’s rule for drug-likeness.

Research Challenges and Future Directions

Synthetic Optimization

  • Catalytic asymmetric synthesis: Transitioning from resolution-based methods to catalytic enantioselective routes could improve scalability .

  • Green chemistry approaches: Solvent-free amidation or microwave-assisted reactions may reduce environmental impact.

Biological Profiling

  • In vitro screens: Prioritize assays for kinase inhibition, GPCR binding, and ion channel modulation.

  • ADME-Tox studies: Assess metabolic stability using human liver microsomes and cytotoxicity in HepG2 cells .

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